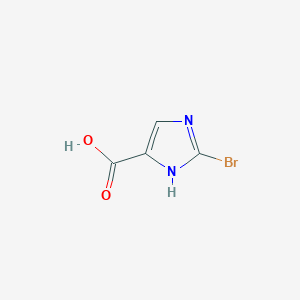

2-Bromo-1H-imidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-bromo-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRYZNDATMPIAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

2-Bromo-1H-imidazole-5-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in:

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing for the creation of diverse derivatives.

| Reaction Type | Example Nucleophiles | Conditions |

|---|---|---|

| Substitution | Amines, thiols, alkoxides | Polar aprotic solvents (DMSO, DMF) |

| Oxidation/Reduction | Alcohols, carboxylate salts | Various reducing/oxidizing agents |

The compound exhibits significant biological activities including:

- Antimicrobial Properties: Effective against various pathogens, making it a candidate for antibiotic development.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

- Enzyme Interactions: It has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism.

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| CYP1A2 | Inhibition | Decreased metabolism |

| CYP3A4 | Activation | Increased metabolism |

Medicinal Chemistry

Research indicates potential applications in drug development:

- Antiviral Activity: Compounds similar to this compound have shown promise as HIV integrase inhibitors.

Case Study: Antiviral Activity

In a study focusing on HIV integrase inhibitors, derivatives of this compound demonstrated significant inhibition of the IN-LEDGF/p75 interaction, achieving over 50% inhibition across several variants.

Cancer Research

The compound has been investigated for its effects on cancer cell proliferation by inhibiting specific kinases associated with tumor growth.

Case Study: Cancer Therapy

In vitro studies revealed that treatment with varying concentrations of this compound resulted in a notable reduction in the proliferation of cancer cell lines.

Mechanism of Action

The mechanism by which 2-bromo-1H-imidazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the specific biological system and the desired outcome.

Comparison with Similar Compounds

Key Observations:

- Substituent Position Effects : The position of bromine and carboxylic acid groups critically influences reactivity and applications. For example, 5-bromo-2-propyl-1H-imidazole-4-carboxylic acid () has a propyl group at the 2-position, which may enhance lipophilicity compared to the unsubstituted parent compound.

- Functional Group Modifications : Ester derivatives like ethyl 2-bromo-1H-imidazole-5-carboxylate () offer synthetic flexibility for amide coupling or hydrolysis to regenerate the carboxylic acid.

- Benzimidazole Analogs : Compounds such as the benzimidazole derivative in exhibit broader aromatic systems, which may enhance binding to biological targets like kinases or GPCRs.

Biological Activity

2-Bromo-1H-imidazole-5-carboxylic acid is a heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring with a bromine atom and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 221.99 g/mol. The presence of the bromine atom enhances its electrophilic character, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Staphylococcus aureus | 5.64 to 77.38 µM |

| Candida albicans | 16.69 to 78.23 µM |

These results suggest that the compound can inhibit microbial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have indicated that it can modulate cellular pathways involved in cancer cell proliferation and survival. For instance, it has been observed to influence the MAPK/ERK signaling pathway, which plays a critical role in cell growth and differentiation.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit various enzymes, including cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : By affecting signaling pathways such as MAPK/ERK, the compound may induce changes in gene expression and cellular metabolism, contributing to its therapeutic effects .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antiviral Research : In a study investigating inhibitors of HIV-1 integrase, derivatives of imidazole compounds, including variations of this compound, showed promising inhibition rates exceeding 50% against the IN-LEDGF/p75 interaction .

- Pharmaceutical Development : The compound serves as a key intermediate in synthesizing pharmaceuticals targeting bacterial infections and cancer therapies. Its unique chemical properties make it valuable in developing new therapeutic agents .

Preparation Methods

One of the most straightforward methods involves bromination of imidazole or its N-substituted derivatives, followed by introduction of the carboxylic acid group.

- Bromination Agents: Bromine (Br2) or N-bromosuccinimide (NBS) are commonly employed for selective bromination at the 2-position of the imidazole ring.

- Reaction Conditions: Organic solvents such as dichloromethane or chloroform are used, typically at low temperatures to control reaction rate and selectivity.

- Process Control: Industrial syntheses often use continuous flow reactors to maintain consistent quality and yield by precise control of reaction parameters.

This method is exemplified in the synthesis of 2-Bromo-1-Methyl-1H-imidazole-5-carboxylic acid, which shares the same core imidazole structure. The bromination occurs first on the methylated imidazole, followed by carboxylation to introduce the acid group at the 5-position.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Bromine or NBS in DCM/CHCl3, low temp | Selective bromination at C-2 |

| 2 | Carboxylation (various methods) | Introduction of COOH at C-5 |

| 3 | Purification and characterization | Target compound obtained |

One-Pot Synthesis via Heterocyclization Reactions

A more recent and efficient approach involves one-pot synthesis techniques that combine multiple steps—such as condensation, cyclization, and functional group transformations—into a single reaction vessel, minimizing solvent and reagent use.

- Heterocyclization: This involves reacting suitable precursors such as ethyl 4-(methylamino)-3-nitrobenzoate with brominated aromatic aldehydes in the presence of reducing agents like sodium dithionite (Na2S2O4) in dimethyl sulfoxide (DMSO).

- Base Hydrolysis: After cyclization, hydrolysis with sodium hydroxide in ethanol converts ester intermediates to the corresponding carboxylic acid.

- Advantages: This method reduces reaction time and waste, aligning with green chemistry principles.

Example synthesis:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Ethyl 4-(methylamino)-3-nitrobenzoate + 3-bromo-4-hydroxy-5-methoxybenzaldehyde + Na2S2O4 in DMSO, reflux at 90°C for 3 h | Heterocyclization to form benzimidazole intermediate |

| 2 | Hydrolysis with 33% NaOH in ethanol, reflux | Conversion of ester to carboxylic acid |

| 3 | Isolation and characterization | Pure 2-Bromo-1H-imidazole-5-carboxylic acid derivative |

This protocol was demonstrated to yield the target compound efficiently, confirmed by spectral techniques such as IR, NMR, and Mass spectrometry.

One-Pot Condensation Using α-Bromo Aryl Methyl Ketones and Aliphatic Carboxylic Acids

Another synthetic route involves the condensation of α-bromo aryl methyl ketones with aliphatic carboxylic acids under ammonium carbonate catalysis.

- Reaction Type: One-pot cyclization forming 2-alkyl-4(5)-aryl-1H-imidazoles.

- Mechanism: The α-bromo ketone provides the bromine at the 2-position, while the carboxylic acid introduces the acid functionality at the 5-position.

- Conditions: Mild reaction conditions with good to excellent yields reported.

This method is notable for its operational simplicity and efficiency in constructing the imidazole ring with desired substitutions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Bromination + Carboxylation | Bromine/NBS, organic solvents, low temp | Established, selective bromination | Requires careful control of temp |

| One-Pot Heterocyclization | Ethyl 4-(methylamino)-3-nitrobenzoate, Na2S2O4, DMSO, NaOH hydrolysis | Efficient, green chemistry approach | Requires specific precursors |

| One-Pot Condensation | α-Bromo aryl methyl ketones, aliphatic acids, ammonium carbonate | Simple, good yields | Limited substrate scope |

| Microwave-Assisted Synthesis | Azoles, paraformaldehyde, THF/DMSO, microwave irradiation | Fast, high yield, less solvent | Needs microwave equipment |

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-1H-imidazole-5-carboxylic acid?

- Methodological Answer : Two primary methods are widely used:

- One-pot heterocyclization : Reacting brominated aldehydes with reducing agents like Na₂S₂O₄ in DMSO under reflux (90°C). This method confirms product formation via IR spectroscopy (e.g., C=O stretch at 1701 cm⁻¹ and Br absorption at 525 cm⁻¹) .

- Suzuki-Miyaura cross-coupling : Using aryl boronic acids, a palladium catalyst, and K₃PO₄ in dioxane/water under air. Ultrasonic irradiation enhances reaction efficiency .

Table 1 : Comparison of Synthetic Routes

| Method | Reagents/Conditions | Key Characterization Data | Reference |

|---|---|---|---|

| One-pot heterocyclization | Na₂S₂O₄, DMSO, 90°C reflux | IR: C=O (1701 cm⁻¹), Br (525 cm⁻¹) | |

| Suzuki coupling | Aryl boronic acid, Pd catalyst, K₃PO₄, dioxane/H₂O | High yield under ultrasonic conditions |

Q. How is this compound characterized in synthetic workflows?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹, Br stretching near 500–600 cm⁻¹) .

- NMR spectroscopy : ¹H/¹³C NMR resolves substitution patterns (e.g., imidazole ring protons at δ 7–8 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, critical for confirming stereochemistry and intermolecular interactions .

Q. What are typical derivatives synthesized from this compound?

- Methodological Answer :

- Nucleophilic substitution : Bromine at the 2-position reacts with amines or thiols to form imidazole-5-carboxamides or thioethers .

- Cross-coupling : Suzuki reactions introduce aryl/heteroaryl groups for drug discovery scaffolds .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing aryl groups via Suzuki coupling?

- Methodological Answer : Key variables include:

- Catalyst selection : Pd(PPh₃)₄ or Pd/C for cost-effectiveness and air stability .

- Solvent system : Dioxane/water (3:1) balances solubility and reaction kinetics.

- Base choice : K₃PO₄ outperforms Na₂CO₃ in polar aprotic solvents .

- Ultrasonic irradiation : Reduces reaction time by enhancing mass transfer .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-technique validation : Combine IR (functional groups), NMR (proton environments), and X-ray (crystal packing) .

- DFT calculations : Predict spectroscopic profiles to cross-validate experimental data.

- Isotopic labeling : Use ²H/¹³C-labeled analogs to confirm assignments in complex spectra .

Q. What strategies enhance the bioactivity of this compound derivatives?

- Methodological Answer :

- Substitution at the 2-position : Bromine replacement with bioisosteres (e.g., CF₃, CN) improves target binding .

- Carboxylic acid derivatization : Convert to amides or esters to modulate pharmacokinetics (e.g., LogP, solubility) .

- Ring functionalization : Introduce methyl or phenyl groups at the 4-position to sterically block metabolic degradation .

Q. What role does this compound play in drug discovery pipelines?

- Methodological Answer :

- Scaffold for kinase inhibitors : The imidazole core chelates ATP-binding site metals in kinases (e.g., EGFR, BRAF) .

- Fragment-based design : Use the carboxylic acid group for covalent bonding to catalytic residues (e.g., serine proteases) .

- Prodrug development : Esterify the acid to enhance membrane permeability, with in vivo hydrolysis releasing the active form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.